molecular formula C23H35N7O7 B12422954 Methyltetrazine-PEG4-oxyamine

Methyltetrazine-PEG4-oxyamine

Cat. No.: B12422954
M. Wt: 521.6 g/mol
InChI Key: LYZRMZWAUIHOIZ-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-oxyamine is a compound widely used in the field of bioconjugation and click chemistry. It is a cleavable 4-unit polyethylene glycol (PEG) linker that contains a methyltetrazine group and an oxyamine group. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate targeted drug delivery and controlled release at the target site .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-oxyamine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with PEG4-oxyamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-oxyamine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction involves the methyltetrazine group reacting with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products .

Common Reagents and Conditions

Major Products

The major products formed from the iEDDA reaction of this compound with TCO are stable dihydropyridazine derivatives. These products are often used in the synthesis of bioconjugates and other functionalized molecules .

Mechanism of Action

Methyltetrazine-PEG4-oxyamine exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products. This reaction is highly specific and efficient, making it ideal for bioconjugation and targeted drug delivery .

Properties

Molecular Formula

C23H35N7O7

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31)

InChI Key

LYZRMZWAUIHOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON

Origin of Product

United States

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